molecular formula C10H18N2O3 B2579826 Isobutyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1025496-29-0

Isobutyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No.: B2579826
CAS No.: 1025496-29-0
M. Wt: 214.265
InChI Key: BROIIRIOIQDJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Isobutyl 2-(3-oxo-2-piperazinyl)acetate involves several steps. One common method includes the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of Isobutyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Isobutyl 2-(3-oxo-2-piperazinyl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-methylpropyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)6-15-9(13)5-8-10(14)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROIIRIOIQDJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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